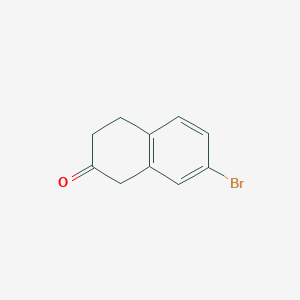![molecular formula C19H14 B134967 3-Metilbenz[a]antraceno CAS No. 2498-75-1](/img/structure/B134967.png)
3-Metilbenz[a]antraceno
Descripción general
Descripción
3-Methylbenz[a]anthracene is a methylated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its role in chemical carcinogenesis. While the provided papers do not directly discuss 3-Methylbenz[a]anthracene, they provide insights into the behavior of similar methylated benz[a]anthracenes and their metabolic activation, synthesis, molecular structure, and chemical reactions.
Synthesis Analysis
The synthesis of various methylated benz[a]anthracenes and related compounds is described in several studies. For instance, an improved synthesis of 5-methylbenz[a]anthracene is reported, which involves a three-step process starting from a commercially available compound, yielding an 82% overall yield . Another study describes the synthesis of dibenz[a,c]anthracene through a tandem aryne Diels-Alder cycloaddition-deoxygenation strategy . These synthetic methods could potentially be adapted for the synthesis of 3-Methylbenz[a]anthracene.
Molecular Structure Analysis
The molecular structures of several methylbenz[a]anthracenes have been determined by X-ray analyses, revealing that they are almost planar and exhibit closely similar dimensions . The study of 5-methoxy,7-methylbenz[a]anthracene, in particular, shows that the molecule is highly planar, with substituents lying within the mean plane of the polycyclic skeleton . These findings suggest that 3-Methylbenz[a]anthracene would likely have a similar planar structure.
Chemical Reactions Analysis
The metabolic activation and subsequent reactions of methylated benz[a]anthracenes are critical in understanding their tumorigenic potential. The metabolic activation of 7-methylbenz[a]anthracene in mouse skin, for example, shows that the 3,4-dihydrodiol metabolite has a high tumor-initiating activity . Additionally, the preparation and metabolism of epoxides related to 7,12-dimethylbenz[a]anthracene have been described, with the epoxides being enzymatically converted into trans-dihydrodiols by rat liver microsomal fractions . These studies highlight the importance of metabolic activation in the carcinogenicity of methylated benz[a]anthracenes, which could be relevant for 3-Methylbenz[a]anthracene as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of methylated benz[a]anthracenes are influenced by their molecular structure. The planarity and bond lengths within the molecules can affect their stability and reactivity. For example, the introduction of alkylthio groups into dibenz[a,j]anthracene derivatives has been shown to improve solubility in organic solvents . This modification could potentially be applied to 3-Methylbenz[a]anthracene to enhance its solubility for various applications.
Aplicaciones Científicas De Investigación
Síntesis de derivados de antraceno
3-Metilbenz[a]antraceno es un importante hidrocarburo aromático que consta de tres anillos de benceno fusionados linealmente. Ha sido ampliamente estudiado por sus interesantes propiedades fotofísicas, fotoquímicas y biológicas . Se utiliza en la síntesis de derivados de antraceno, que actualmente son objeto de investigación en varias áreas .
Aplicación en OLED
Los diodos emisores de luz orgánicos (OLED) son una de las aplicaciones de los derivados de antraceno. Los OLED fabricados con derivados de 9,10-difenilantraceno son emisores de luz azul .
Aplicación en OFET
Los derivados de antraceno se han empleado como semiconductor orgánico en transistores de efecto de campo orgánico (OFET) .
Uso en materiales poliméricos
Debido a su extenso sistema aromático y π-conjugado, los derivados de antraceno poseen interesantes propiedades fotoquímicas y fotofísicas, lo que los hace relevantes para el desarrollo y la aplicación de varios materiales orgánicos, como los materiales poliméricos .
Actividades biológicas
Los derivados de antraceno muestran actividades biológicas útiles. Por ejemplo, los derivados de antraquinona ejercen actividad antimicrobiana y antiinflamatoria .
Generación de oxígeno singlete e inducción de la peroxidación lipídica
Tras la fotoirradiación con luz UVA en presencia de un lípido, el this compound induce la peroxidación lipídica y genera oxígeno singlete .
Mecanismo De Acción
Target of Action
3-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It interacts with DNA, leading to the formation of DNA adducts .
Mode of Action
The compound binds covalently to DNA, forming DNA adducts . This interaction can lead to DNA damage and mutations, which can disrupt normal cellular processes and lead to carcinogenesis .
Biochemical Pathways
3-Methylbenz[a]anthracene is metabolized by various enzymes in the body, leading to the formation of reactive intermediates . These intermediates can bind to DNA and form DNA adducts . The formation of these adducts can disrupt normal DNA replication and transcription processes, leading to mutations and potentially cancer .
Pharmacokinetics
Like other pahs, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, it can be distributed throughout the body and metabolized by enzymes in the liver . The metabolites can then be excreted in the urine and feces .
Result of Action
The primary result of 3-Methylbenz[a]anthracene’s action is the formation of DNA adducts, which can lead to DNA damage and mutations . These mutations can disrupt normal cellular processes and lead to the development of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylbenz[a]anthracene. For example, exposure to sunlight can lead to the formation of reactive oxygen species, which can increase the reactivity of the compound . Additionally, the presence of other pollutants can influence the metabolism and toxicity of the compound .
Propiedades
IUPAC Name |
3-methylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-9-18-16(10-13)7-8-17-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZKVUIQCRWXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179697 | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2498-75-1 | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(a)anthracene, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The provided articles discuss carcinogenic potential in relation to benzo[a]pyrene. Is 3-Methylbenz[a]anthracene also carcinogenic?
A1: While the articles don't directly assess the carcinogenicity of 3-Methylbenz[a]anthracene itself, they highlight the crucial role of structure and solvent in carcinogenic potential. Research [, ] demonstrates that closely related compounds, 9-, 2-, and 3-Methylbenz[a]anthracene, were non-carcinogenic in toluene but became carcinogenic when dissolved in n-dodecane. This underscores the complex interplay between compound structure and environmental factors in carcinogenesis. Further research specifically focusing on 3-Methylbenz[a]anthracene is necessary to determine its carcinogenic potential.
Q2: One article mentions a synthesis route for a related compound, tetrangulol, starting with a naphthoquinone derivative. Could this method be adapted to synthesize 3-Methylbenz[a]anthracene derivatives?
A2: The synthesis of tetrangulol, a 1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, utilizes a decarboxylative alkylation of a naphthoquinone derivative followed by cyclization and dehydrogenation [, ]. While this strategy provides a foundation, directly adapting it to synthesize 3-Methylbenz[a]anthracene derivatives might require significant modifications. The presence of the quinone moiety in tetrangulol introduces functionalities and reactivity patterns not present in the target compound. Therefore, alternative synthetic routes or modifications to this approach would likely be necessary.
Q3: The research highlights the discovery of a novel antibacterial compound, 5,6-dihydro-1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, from a deep-sea bacterium. Could this finding open avenues for new drug discovery related to 3-Methylbenz[a]anthracene?
A3: The isolation of 5,6-dihydro-1,8-dihydroxy-3-methylbenz[a]anthracene-7,12-quinone, structurally similar to 3-Methylbenz[a]anthracene, from a deep-sea Actinomadura species presents an intriguing opportunity []. While this compound exhibits immunosuppressant activity, its antibacterial activity against Staphylococcus aureus suggests potential for drug development. This discovery highlights the vast and underexplored chemical diversity of marine microorganisms, which could be a source of novel 3-Methylbenz[a]anthracene analogs or derivatives with potential therapeutic applications. Further investigation into the structure-activity relationship of this compound and its analogs could pave the way for designing new antibacterial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




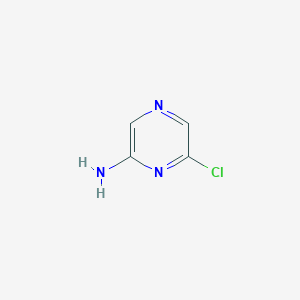
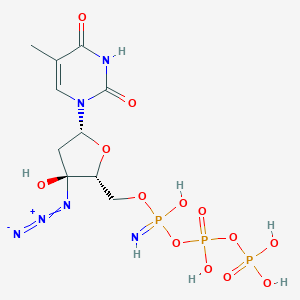

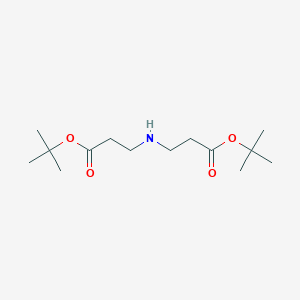

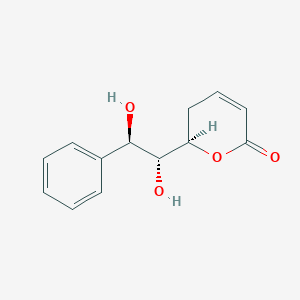
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
